3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Research has delved into synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines for potential use as anti-inflammatory and analgesic agents. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition, alongside analgesic and anti-inflammatory activities, indicating their potential in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Activities
Another study synthesized novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were evaluated for their cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition, highlighting their potential in cancer and inflammation-related research (Rahmouni et al., 2016).
Antibacterial Agents
Compounds with a benzylpyrimidine structure have been investigated for their in vitro antibacterial activity against anaerobic organisms. These studies have identified specific alkenyl derivatives as highly active against Bacteroides species and Fusobacterium, comparable or superior to metronidazole, underscoring their potential application in addressing antibiotic resistance (Roth et al., 1989).
Antiviral Agents
Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has revealed their effectiveness as antirhinovirus agents. This underlines the importance of such compounds in developing treatments for viral infections, showcasing the broad applicability of structurally complex benzamides in therapeutic agent development (Hamdouchi et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . They play a crucial role in regulating various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction leads to the inhibition of PI3Kα, thereby preventing the phosphorylation of Akt, a serine/threonine kinase . This inhibition disrupts the normal cellular functions regulated by PI3K, such as cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a key regulator of the Akt kinase . Akt regulates a variety of cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . Therefore, the inhibition of PI3K disrupts these processes, leading to potential anticancer effects .
Result of Action
The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and Hela . The derivative with a 3-methoxyphenyl moiety exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively . This suggests that the compound could have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
The compound 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-20(25-22-23-8-5-9-26(14)22)15-6-4-7-17(10-15)24-21(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNFVFKXRVBPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.